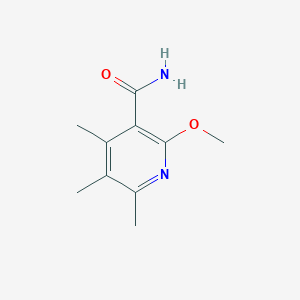

2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide

Description

2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide is a pyridine-based compound characterized by a methoxy group at the 2-position, methyl groups at the 4, 5, and 6 positions, and a carboxamide substituent at the 3-position. This structure imparts unique physicochemical properties, such as moderate polarity due to the carboxamide moiety and steric bulk from the methyl groups. The compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, as evidenced by its inclusion in commercial catalogs for building blocks and reagents (e.g., Enamine Ltd’s Building Blocks Catalogue) . Its synthesis and availability in varying quantities (e.g., 250 mg to 500 mg) highlight its relevance in small-scale research applications .

Properties

IUPAC Name |

2-methoxy-4,5,6-trimethylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-5-6(2)8(9(11)13)10(14-4)12-7(5)3/h1-4H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVAQAFLURFRFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C)OC)C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxy-4,5,6-trimethylpyridine-3-carboxylic acid.

Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOCH3) . Major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of the original compound .

Scientific Research Applications

2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in key biological processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

The exact mechanism of action is still under investigation, and further research is needed to fully elucidate its effects at the molecular level .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The carboxamide group in the target compound distinguishes it from analogues like 6-Methoxy-4-methylpyridin-3-amine (amine substituent) and 6-Methoxy-4-(trifluoromethyl)-3-pyridinecarboxaldehyde (aldehyde group). The carboxamide may enhance hydrogen-bonding capacity, improving interactions with biological targets compared to the amine or aldehyde analogues .

- Steric and Electronic Properties : The methyl groups at positions 4, 5, and 6 introduce steric hindrance, which could reduce metabolic degradation compared to less substituted analogues. In contrast, the chloro-substituted analogue (2-Chloro-4,5,6-trimethylpyridine-3-carboxamide) may exhibit higher electrophilicity, favoring nucleophilic substitution reactions .

Functional Analogues in Other Heterocycles

Evidence highlights stilbene derivatives (e.g., 2,3,4-trimethoxy-4'-methylthiostilbene) as potent inhibitors of cytochrome P450 enzymes (e.g., 1A1 and 1B1) . While these compounds share methoxy substituents with the target pyridine derivative, their linear stilbene scaffolds and thiomethyl groups enable distinct binding modes to enzyme active sites. The target compound’s rigid pyridine ring and carboxamide group may limit its utility in P450 inhibition but could favor applications in kinase or protease targeting.

Biological Activity

2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities and applications in pharmaceutical development. This article explores its biological activity, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide is C10H13NO3, with a molecular weight of approximately 195.218 g/mol. The compound features a carboxamide functional group, which contributes to its reactivity and potential biological interactions.

Synthetic Routes

The synthesis of 2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide can be achieved through several methods. Common synthetic strategies include:

- Direct Amide Formation : Reaction of the corresponding carboxylic acid with an amine under acidic or basic conditions.

- Multi-step Synthesis : Involves the formation of the pyridine ring followed by the introduction of the methoxy and carboxamide groups.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of 2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide against structurally similar compounds:

| Compound Name | Structure Features | Biological Activity Profile |

|---|---|---|

| 2-Methoxy-4-methylpyridine | Fewer methyl groups | Exhibits different activity profiles |

| 2-Methoxy-4,5-dimethylpyridine | Reduced methyl substitution | Known for its role in organic synthesis |

| 2-Methoxy-3-picoline | Different position of methoxy group | Potential applications in pharmaceuticals |

Case Studies and Research Findings

- Bioconversion Studies : Research has indicated that pyridine derivatives can be bioconverted using microbial systems. For instance, Burkholderia sp. MAK1 has been shown to transform various pyridinols and pyridinamines into hydroxylated products, suggesting that similar biocatalytic pathways could be explored for 2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of related compounds have revealed insights into their absorption and metabolism. For example, compounds that interact with human organic anion transporters have been studied for their renal accumulation and potential nephrotoxicity .

- Enzyme Inhibition : The compound's structural features suggest potential for enzyme inhibition similar to other carboxylic acid-containing MMP inhibitors. This mechanism is crucial for developing therapeutic agents targeting conditions like osteoarthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.